1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986744
InChI: InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol

CAS No.:

Cat. No.: VC15986744

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-4-ol
Standard InChI InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2
Standard InChI Key GFHWQUFAAVIVNQ-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=NC3=CC=CC=C3N2C1)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1,2,3,4-Tetrahydrobenzo imidazo[1,2-a]pyridin-4-ol (C₁₁H₁₂N₂O) features a bicyclic framework comprising a benzo-fused imidazo[1,2-a]pyridine core with a hydroxyl group at the 4-position of the tetrahydro ring. The canonical SMILES representation (C1CC(C2=NC3=CC=CC=C3N2C1)O) highlights the spatial arrangement of nitrogen atoms at positions 1 and 3 of the imidazole ring and the oxygen atom at position 4. The presence of the hydroxyl group introduces polarity, potentially enhancing solubility and enabling hydrogen-bonding interactions critical for biological activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
IUPAC Name1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-4-ol
Canonical SMILESC1CC(C2=NC3=CC=CC=C3N2C1)O
PubChem CID12515597

Spectroscopic and Computational Insights

While experimental spectral data for this compound remain unpublished, density functional theory (DFT) calculations on analogous imidazo[1,2-a]pyridines predict strong absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 270–320 nm) due to π→π* transitions in the conjugated system . Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments for the hydroxyl-bearing carbon (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

Synthetic Methodologies and Challenges

Existing Routes for Analogous Systems

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction has emerged as a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. For example, atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines employs chiral phosphoric acid catalysts to achieve enantiomeric excesses >99% via condensation of aldehydes, aminopyridines, and isocyanides . Adapting this method to 1,2,3,4-Tetrahydrobenzo imidazo[1,2-a]pyridin-4-ol would require:

  • Cyclization Precursors: A tetrahydroquinoline derivative substituted with an amino group adjacent to the hydroxyl functionality.

  • Catalytic System: Chiral Brønsted acids (e.g., SPINOL-derived phosphoric acids) to induce asymmetry during ring formation .

Alternative Strategies

Multi-step sequences involving α-bromoketone condensations, as demonstrated for imidazo[1,2-b]pyridazines, could also prove viable . For instance, reacting 3-amino-6-halopyridazines with α-bromoketones under mild basic conditions facilitates cyclization via nucleophilic displacement . Applying this to the target compound might involve:

  • Halogenation: Introducing a halogen at the 5-position of a tetrahydrobenzimidazole precursor to direct regioselective alkylation.

  • Cyclization: Treatment with sodium bicarbonate to promote intramolecular nucleophilic attack and ring closure .

Challenges in Current Research

Synthetic Hurdles

  • Regioselectivity: Competing nucleophilic sites in aminopyridine precursors often lead to undesired regioisomers .

  • Stereochemical Control: Achieving diastereomeric purity in tetrahydro derivatives remains challenging without chiral auxiliaries .

  • Functional Group Compatibility: The hydroxyl group’s susceptibility to oxidation necessitates protective strategies during synthesis .

Characterization Gaps

  • Crystallographic Data: No single-crystal X-ray structures are available to confirm the compound’s conformation.

  • ADME Profiling: Absorption, distribution, metabolism, and excretion properties remain unstudied.

Future Directions and Applications

Priority Research Areas

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes.

  • Biological Screening: Evaluating inhibitory activity against kinases, GPCRs, and microbial targets.

  • Prodrug Design: Masking the hydroxyl group as esters or carbonates to improve bioavailability.

Technological Implications

  • Positron Emission Tomography (PET): Radiolabeling with ¹¹C or ¹⁸F for neuroimaging applications .

  • Metal-Organic Frameworks (MOFs): Incorporating the compound as a ligand for catalytic or sensing materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator